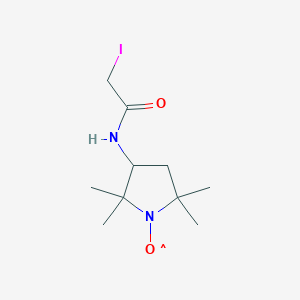

3-(2-Iodoacetamido)-PROXYL

Übersicht

Beschreibung

3-(2-Iodoacetamido)-PROXYL is a chemical compound that is used in various biochemical applications . It is often used as a reagent for protein modification and alkylation .

Synthesis Analysis

The synthesis of 3-(2-Iodoacetamido)-PROXYL involves the addition of 4-(2-Iodoacetamido)-TEMPO to a purified peptide in pure water, with the pH adjusted to 7.0 .

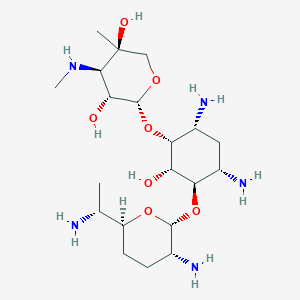

Molecular Structure Analysis

3-(2-Iodoacetamido)-propanoic acid, which is structurally similar to 3-(2-Iodoacetamido)-PROXYL, contains a total of 17 bonds; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Wissenschaftliche Forschungsanwendungen

Enzyme Metabolism Detection

“3-(2-Iodoacetamido)-PROXYL” is used in the detection of enzymes that metabolize phosphates and polyphosphates . It is used in assays to measure the activity of enzymes such as ATPases, GTPases, DNA and RNA polymerases, and paraoxonase .

Kinase Activity Measurement

This compound is used in the Antibody Beacon Tyrosine Kinase Assay Kit, which provides a general and high-throughput solution assay for measuring the activity of tyrosine kinases using unlabeled peptides .

Phosphatase Substrate

“3-(2-Iodoacetamido)-PROXYL” is used as a substrate for phosphatases, which hydrolyze phosphate esters . It is used in ELISAs, immunohistochemical techniques, and Southern, northern, and western blot analyses .

Enzyme Marker

This compound serves as an enzyme marker, allowing researchers to identify primordial germ cells, distinguish subpopulations of bone marrow stromal cells, and investigate in vitro differentiation in carcinoma cell lines .

Reporter Gene Studies

The gene for human placental alkaline phosphatase, which uses “3-(2-Iodoacetamido)-PROXYL” as a substrate, has been used as a eukaryotic reporter gene for lineage studies in murine retina .

Mass Spectrometry Analysis

“3-(2-Iodoacetamido)-PROXYL” is a sulfhydryl-reactive alkylating reagent that contains a phosphonic acid group for enrichment of cysteine-containing peptides for mass spectrometry analysis .

Fluorescent Sensor

A similar compound, 7-diethylamino-3-((((2-iodoacetamido)ethyl)amino)carbonyl)coumarin (IDCC), has been used as a fluorescent sensor of the phosphorylation state of a mutant nucleoside diphosphate kinase and to monitor purine nucleoside diphosphate concentrations in real time .

Protein Enrichment

“3-(2-Iodoacetamido)-PROXYL” is used for the enrichment of cysteine-containing peptides, which is crucial for certain types of protein analysis .

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/C10H18IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7H,5-6H2,1-4H3,(H,12,14) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIGMSGDHDTSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)NC(=O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949807 | |

| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Iodoacetamido)-PROXYL | |

CAS RN |

27048-01-7 | |

| Record name | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

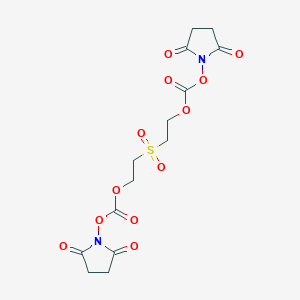

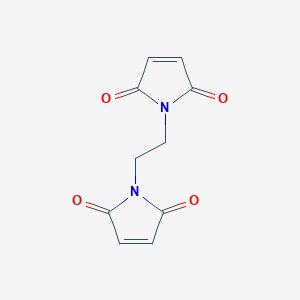

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)

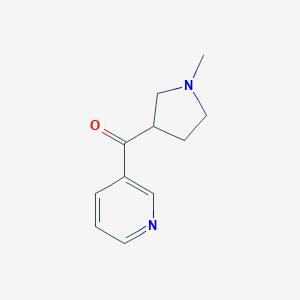

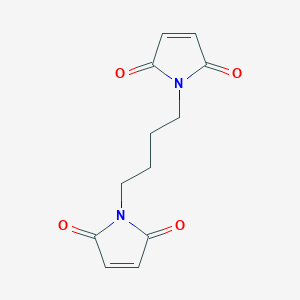

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)

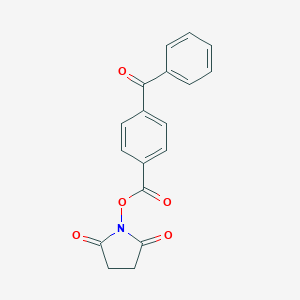

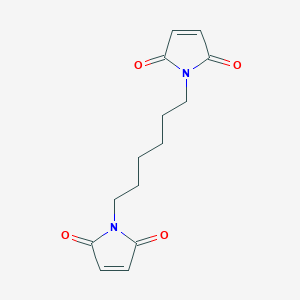

![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)